Modafinil Carboxylate
Modafinil Carboxylate
Modafinil acid belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Modafinil acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Modafinil acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, modafinil acid is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
63547-24-0
VCID:
VC0018791
InChI:
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
SMILES:
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
Molecular Formula:
C15H14O3S
Molecular Weight:
274.3 g/mol
Modafinil Carboxylate
CAS No.: 63547-24-0
Reference Standards
VCID: VC0018791
Molecular Formula: C15H14O3S
Molecular Weight: 274.3 g/mol
CAS No. | 63547-24-0 |
---|---|
Product Name | Modafinil Carboxylate |
Molecular Formula | C15H14O3S |
Molecular Weight | 274.3 g/mol |
IUPAC Name | 2-benzhydrylsulfinylacetic acid |
Standard InChI | InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) |
Standard InChIKey | QARQPIWTMBRJFX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Description | Modafinil acid belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Modafinil acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Modafinil acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, modafinil acid is primarily located in the cytoplasm and membrane (predicted from logP). |
Synonyms | 2-[(Diphenylmethyl)sulfinyl]acetic Acid; Modafinil Acid; Modafinic Acid; USP Modafinil Related Compound A; |
PubChem Compound | 3085267 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume